2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrF3N2O2S/c22-14-8-6-12(7-9-14)17-10-16(21(23,24)25)15(11-26)19(27-17)30-18(20(28)29)13-4-2-1-3-5-13/h1-10,18H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBEHFXPLFIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Cyclization
A modified Hantzsch synthesis may assemble the pyridine ring. For example, a trifluoromethylated β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate) can condense with cyanoacetamide and 4-bromobenzaldehyde under acidic conditions to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.
Representative Reaction Conditions:
| Component | Reagent/Condition | Role |
|---|---|---|
| Trifluoromethyl β-keto ester | Ethyl 4,4,4-trifluoroacetoacetate | CF₃ source |
| Aldehyde | 4-Bromobenzaldehyde | Aryl substituent introduction |
| Cyanide source | Cyanoacetamide | CN group introduction |
| Catalyst | Ammonium acetate (AcONH₄) | Cyclization promoter |
| Solvent | Ethanol/glacial acetic acid (3:1) | Reaction medium |
| Temperature | Reflux (78–85°C), 12–24 h | Cyclization |
Post-cyclization, oxidation with MnO₂ or DDQ yields the fully aromatic pyridine.
Direct Functionalization via Cross-Coupling
The 4-trifluoromethyl and 6-(4-bromophenyl) groups may be introduced sequentially via Suzuki-Miyaura coupling. For instance, a halogenated pyridine intermediate (e.g., 6-chloro-3-cyano-4-trifluoromethylpyridine) can undergo palladium-catalyzed coupling with 4-bromophenylboronic acid.
Optimized Coupling Parameters:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 eq)
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Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 8–12 h
Sulfanyl Bridge Installation: Thiol-Displacement Strategies
The sulfanyl linkage is typically formed via nucleophilic aromatic substitution (SNAr) or metal-mediated coupling.
SNAr with 2-Chloropyridine Intermediates
A 2-chloropyridine derivative reacts with a thiolate generated in situ from phenylacetic acid thioester (e.g., 2-phenylthioacetic acid).
Procedure:
-
Generate thiolate by deprotonating 2-phenylthioacetic acid with NaH in DMF.
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Add 2-chloro-6-(4-bromophenyl)-3-cyano-4-trifluoromethylpyridine.
Challenges:
-
Competing hydrolysis of the chloro group.
-
Steric hindrance from trifluoromethyl/cyano groups.
Mitigation:
Copper-Mediated C–S Coupling
A Ullmann-type coupling between 2-iodopyridine and phenylacetic acid thiol:
Conditions:
-
Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: Cs₂CO₃ (2 eq)
-
Solvent: DMSO, 100°C, 24 h
Phenylacetic Acid Derivative Preparation
The phenylacetic acid component is synthesized via:
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Friedel-Crafts Acylation: Benzene reacts with chloroacetyl chloride in AlCl₃ to form α-chlorophenylacetic acid.
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Thioesterification: Treat α-chlorophenylacetic acid with thiourea to yield thioacetic acid derivative.
Critical Step:
Integrated Synthetic Route Proposal
Combining the above strategies, a plausible synthesis is:
Step 1: Synthesize 6-(4-bromophenyl)-3-cyano-4-trifluoromethylpyridin-2(1H)-one via Hantzsch cyclization.
Step 2: Convert to 2-chloropyridine using POCl₃.
Step 3: Prepare 2-phenylthioacetic acid via Friedel-Crafts/thioesterification.
Step 4: Couple via SNAr (DMF, NaH, 60°C).
Step 5: Hydrolyze thioester to carboxylic acid (NaOH, H₂O/EtOH).
Theoretical Yield: 40–55% overall (based on multi-step attrition).
Analytical and Purification Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromophenyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
- **2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H17BrF3N3OS
- Molecular Weight : 472.32 g/mol
- CAS Number : 625377-91-5
This compound features a pyridine ring with various substituents, including a bromophenyl group, a cyano group, and a trifluoromethyl group. These functional groups contribute to its unique chemical reactivity and potential biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . The mechanism appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival. For instance, it may inhibit certain kinases involved in signaling pathways that promote tumor growth.
Case Study :
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is likely mediated through the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties , which could be beneficial in treating conditions characterized by excessive inflammation. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings :
A study conducted on animal models revealed that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting its potential use in inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate the activity of receptors that play critical roles in cellular signaling pathways.
- Oxidative Stress Induction : The presence of trifluoromethyl and cyano groups may enhance oxidative stress within cells, contributing to its anticancer effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Enzyme inhibition |
| Compound B | Anti-inflammatory | Cytokine modulation |
| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
